molecular formula C12H16N2O4 B14295073 (4-Nitrophenyl)methyl diethylcarbamate CAS No. 114041-05-3

(4-Nitrophenyl)methyl diethylcarbamate

Cat. No.: B14295073
CAS No.: 114041-05-3
M. Wt: 252.27 g/mol
InChI Key: CYTFHDGIVJECMH-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a methyl diethylcarbamate moiety

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)methyl diethylcarbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Products may include nitrobenzene derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted carbamates.

Scientific Research Applications

(4-Nitrophenyl)methyl diethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl diethylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can inhibit enzymes by carbamoylation, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

    (4-Nitrophenyl)methyl carbamate: Similar structure but lacks the diethyl groups.

    (4-Nitrophenyl)ethyl carbamate: Similar structure but has an ethyl group instead of a methyl group.

    (4-Nitrophenyl)methyl dimethylcarbamate: Similar structure but has methyl groups instead of diethyl groups.

Uniqueness: (4-Nitrophenyl)methyl diethylcarbamate is unique due to the presence of both the nitrophenyl and diethylcarbamate groups, which confer specific chemical and biological properties

Properties

CAS No.

114041-05-3

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(4-nitrophenyl)methyl N,N-diethylcarbamate

InChI

InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)18-9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3

InChI Key

CYTFHDGIVJECMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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